1-Cyclopropyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

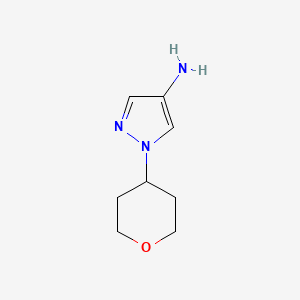

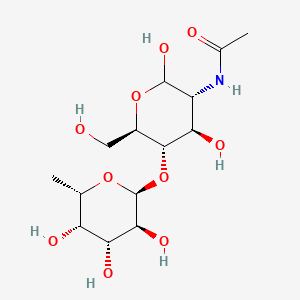

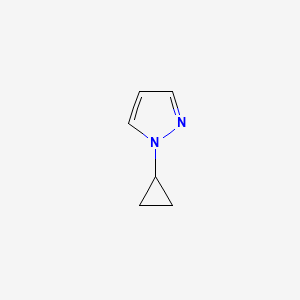

1-Cyclopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H8N2 . It is a colorless to yellow sticky oil to semi-solid or liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms. The molecular weight of this compound is 108.14 g/mol . The InChI code for this compound is 1S/C6H8N2/c1-4-7-8 (5-1)6-2-3-6/h1,4-6H,2-3H2 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 108.14 g/mol . It is a colorless to yellow sticky oil to semi-solid or liquid . The exact mass of this compound is 108.068748264 g/mol, and it has a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Synthetic Routes and Chemical Properties : Baumstark et al. (2013) discussed the development of synthetic routes to pentasubstituted 2H-pyrazoles, which serve as key starting materials for the synthesis of highly substituted pyrazolines. These compounds, upon thermolysis, facilitate the synthesis of hexasubstituted cyclopropanes, showcasing the versatility of the pyrazole scaffold in generating structurally complex molecules with potential biological activities Baumstark, Vásquez, Mctush-Camp, 2013.

Biological Applications : The pyrazole moiety, including structures like 1-Cyclopropyl-1H-pyrazole, is recognized as a pharmacophore due to its presence in many biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, making them valuable templates for both combinatorial and medicinal chemistry. The recent success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, emphasizing their role in the development of new therapeutic agents Dar, Shamsuzzaman, 2015.

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide range of pharmacological activities, indicating that they likely interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

They also exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities , indicating that they likely affect a variety of biochemical pathways.

Result of Action

Given the wide range of activities exhibited by pyrazole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission. Additionally, this compound has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can alter the metabolic pathways and influence the pharmacokinetics of other substances.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter levels by inhibiting acetylcholinesterase, leading to altered synaptic transmission . This can impact cell signaling pathways and gene expression related to neurotransmission. In hepatocytes, this compound can influence cellular metabolism by interacting with cytochrome P450 enzymes, affecting the detoxification processes and metabolic flux . These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to competitive inhibition . This prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, this compound can bind to the active sites of cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds . These binding interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods . In in vitro studies, the inhibitory effects on acetylcholinesterase and cytochrome P450 enzymes have been observed to persist for several hours, indicating a sustained interaction with these enzymes . Long-term exposure to this compound in in vivo studies has shown potential effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and enhanced neurotransmission . At higher doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the disruption of metabolic pathways in the liver. The threshold for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics and its overall biological activity. Additionally, this compound can affect the levels of other metabolites by altering the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, facilitating its distribution to various cellular compartments. Once inside the cell, this compound can bind to proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. For instance, the localization of this compound in the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, influencing metabolic pathways and detoxification processes .

Properties

IUPAC Name |

1-cyclopropylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLZMOUAZWHRFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680238 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151814-36-6 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)